tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate
Overview
Description
tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic and aliphatic structures, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of 2-methoxyphenyl isocyanate for the protection of amine groups . The tert-butoxycarbonyl group is introduced using flow microreactor systems, which provide efficient and sustainable synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring may yield quinones, while reduction of the nitro group results in the formation of an amine.
Scientific Research Applications
tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection and deprotection.
tert-Butyl esters: Commonly used in organic synthesis.
(1S,2S)-1-Chloro-1-phenyl-2-propanamine hydrochloride: Another compound with similar structural features.
Uniqueness
tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific research applications.
Properties
Molecular Formula |
C20H29ClN2O4 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H29ClN2O4/c1-20(2,3)27-19(25)23-9-7-13(8-10-23)5-6-17(24)14-11-15(21)16(22)12-18(14)26-4/h11-13H,5-10,22H2,1-4H3 |
InChI Key |
CGYIHKSCVNECCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)C2=CC(=C(C=C2OC)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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